Cas no 2138821-07-3 (tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate)

Tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate is a specialized carbamate derivative featuring a cyclopropane ring and a but-2-enoyl functional group. This compound is of interest in organic synthesis and medicinal chemistry due to its reactive α,β-unsaturated carbonyl moiety, which enables Michael addition and cycloaddition reactions. The tert-butyl carbamate (Boc) group provides stability and selective deprotection under mild acidic conditions, making it suitable for peptide and heterocycle synthesis. The cyclopropyl ring enhances steric and electronic modulation, potentially influencing biological activity. This intermediate is valuable for constructing complex molecular architectures, particularly in drug discovery and materials science applications. Its well-defined reactivity profile ensures reproducibility in synthetic workflows.
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate structure
2138821-07-3 structure
Product name:tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
CAS No:2138821-07-3
MF:C13H21NO3
MW:239.310744047165
CID:6402352
PubChem ID:165838302

tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-795895
    • tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
    • 2138821-07-3
    • Inchi: 1S/C13H21NO3/c1-5-6-10(15)13(7-8-13)9-14-11(16)17-12(2,3)4/h5-6H,7-9H2,1-4H3,(H,14,16)/b6-5+
    • InChI Key: QOYDDWGYXFZOLY-AATRIKPKSA-N
    • SMILES: O=C(/C=C/C)C1(CNC(=O)OC(C)(C)C)CC1

Computed Properties

  • Exact Mass: 239.15214353g/mol
  • Monoisotopic Mass: 239.15214353g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 55.4Ų

tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-795895-10.0g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
10.0g
$4852.0 2025-02-21
Enamine
EN300-795895-0.05g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
0.05g
$948.0 2025-02-21
Enamine
EN300-795895-1.0g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
1.0g
$1129.0 2025-02-21
Enamine
EN300-795895-0.1g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
0.1g
$993.0 2025-02-21
Enamine
EN300-795895-0.25g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
0.25g
$1038.0 2025-02-21
Enamine
EN300-795895-5.0g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
5.0g
$3273.0 2025-02-21
Enamine
EN300-795895-2.5g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
2.5g
$2211.0 2025-02-21
Enamine
EN300-795895-0.5g
tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate
2138821-07-3 95.0%
0.5g
$1084.0 2025-02-21

Additional information on tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate

Comprehensive Overview of tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate (CAS No. 2138821-07-3)

The compound tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate (CAS No. 2138821-07-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and chemical research. Its unique structure, featuring a cyclopropyl ring and a but-2-enoyl group, makes it a valuable intermediate in the synthesis of complex molecules. Researchers are increasingly exploring its potential applications in drug development, particularly in the design of protease inhibitors and other bioactive compounds.

One of the key reasons for the growing interest in tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate is its role in peptide mimetics and small molecule therapeutics. The tert-butyl carbamate (Boc) group is a well-known protecting group in organic synthesis, widely used to shield amines during multi-step reactions. This functionality, combined with the reactivity of the but-2-enoyl moiety, allows for versatile chemical transformations, making it a sought-after building block in medicinal chemistry.

In recent years, the demand for high-purity intermediates like CAS No. 2138821-07-3 has surged, driven by advancements in targeted drug delivery and personalized medicine. The compound's ability to integrate into bioconjugation strategies has also made it relevant in the development of antibody-drug conjugates (ADCs), a hot topic in oncology research. As the pharmaceutical industry shifts toward more precise therapies, intermediates such as this are becoming indispensable.

Another area where tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate shows promise is in green chemistry applications. Researchers are investigating its use in catalyzed reactions and sustainable synthesis methods, aligning with global trends toward environmentally friendly processes. The compound's stability and reactivity profile make it a candidate for atom-efficient transformations, reducing waste and improving yields in industrial settings.

From a commercial perspective, CAS No. 2138821-07-3 is often sourced by contract research organizations (CROs) and pharmaceutical manufacturers specializing in custom synthesis. Its niche application spectrum ensures a steady market, particularly among innovators working on next-generation therapeutics. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity and structural integrity, underscoring its importance in high-stakes research.

Looking ahead, the compound's potential in biocatalysis and enzyme engineering is an exciting frontier. As synthetic biology gains traction, molecules like tert-butyl N-{[1-(but-2-enoyl)cyclopropyl]methyl}carbamate could play pivotal roles in designing biohybrid systems. Whether in academia or industry, its versatility ensures it remains a topic of keen scientific interest, with new discoveries likely to emerge in the coming years.

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